1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid
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Overview
Description
1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid is a complex organic compound with a unique structure that includes a pyridoisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions to form the pyridoisoquinoline core, followed by sulfonation to introduce the sulfonic acid group.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acid derivatives, while substitution reactions could introduce various functional groups onto the pyridoisoquinoline core.
Scientific Research Applications
1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as inhibiting enzyme activity or modulating receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine: This compound shares a similar hexahydro structure but differs in its functional groups and overall reactivity.
8-methoxy-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinoline: Similar core structure with different substituents, leading to varied chemical properties and applications.
Uniqueness
1,3,4,6,11,11a-Hexahydro-2H-pyrido[1,2-b]isoquinoline-7-sulfonic acid is unique due to its sulfonic acid group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
5361-48-8 |
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Molecular Formula |
C13H17NO3S |
Molecular Weight |
267.35 g/mol |
IUPAC Name |
2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizine-7-sulfonic acid |
InChI |
InChI=1S/C13H17NO3S/c15-18(16,17)13-6-3-4-10-8-11-5-1-2-7-14(11)9-12(10)13/h3-4,6,11H,1-2,5,7-9H2,(H,15,16,17) |
InChI Key |
DAHVFPCWXMSRGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC3=C(CC2C1)C=CC=C3S(=O)(=O)O |
Origin of Product |
United States |
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